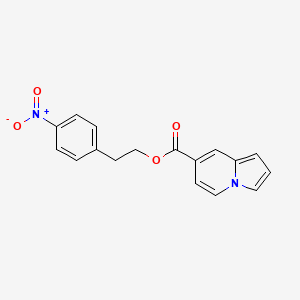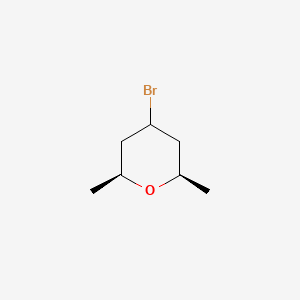![molecular formula C47H95NO24 B12936737 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12936737.png)
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of the hypothetical compound “N/A” can be achieved through several synthetic routes. One common method involves the reaction of precursor molecules under specific conditions to form the desired compound. For example, the reaction of compound A with compound B in the presence of a catalyst at elevated temperatures can yield compound “N/A”. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of compound “N/A” involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. Advanced techniques like continuous flow reactors and automated control systems are often employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions: Compound “N/A” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by factors such as the presence of specific reagents, reaction conditions, and the nature of the compound itself.
Common Reagents and Conditions: Common reagents used in the reactions of compound “N/A” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of compound “N/A” depend on the specific reaction and conditions. For example, oxidation of compound “N/A” may yield an oxidized derivative, while reduction may produce a reduced form of the compound. Substitution reactions can result in the replacement of specific functional groups with new ones, leading to a variety of derivative compounds.
Aplicaciones Científicas De Investigación
Chemistry: In the field of chemistry, compound “N/A” is used as a reagent in various synthetic reactions. Its unique properties make it a valuable tool for the development of new chemical compounds and materials.
Biology: In biological research, compound “N/A” is studied for its potential effects on cellular processes and biochemical pathways. It may be used as a probe to investigate specific molecular interactions and mechanisms within cells.
Medicine: In medicine, compound “N/A” is explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, making it a candidate for drug development and clinical applications.
Industry: In industrial applications, compound “N/A” is utilized in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and effectiveness make it a valuable component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of compound “N/A” involves its interaction with specific molecular targets and pathways within biological systems. It may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific properties and structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to “N/A” include compounds X, Y, and Z, which share structural or functional similarities. These compounds may exhibit similar reactivity and applications but differ in specific properties and effects.
Uniqueness: The uniqueness of compound “N/A” lies in its specific combination of properties, such as its reactivity, stability, and biological activity. These unique characteristics make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C47H95NO24 |
|---|---|
Peso molecular |
1058.2 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C47H95NO24/c48-2-4-52-6-8-54-10-12-56-14-16-58-18-20-60-22-24-62-26-28-64-30-32-66-34-36-68-38-40-70-42-44-72-46-45-71-43-41-69-39-37-67-35-33-65-31-29-63-27-25-61-23-21-59-19-17-57-15-13-55-11-9-53-7-5-51-3-1-47(49)50/h1-46,48H2,(H,49,50) |
Clave InChI |
CXQRMUSJCRYUOR-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


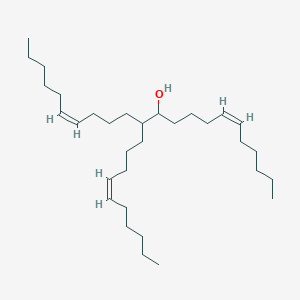
![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)
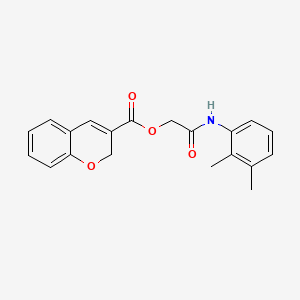
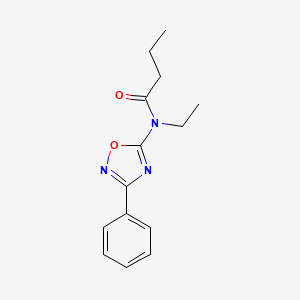
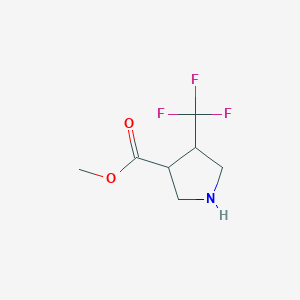
![2-[3-[3-[3-(3-bromophenyl)phenyl]phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B12936712.png)

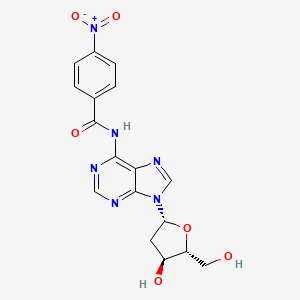
![Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B12936727.png)
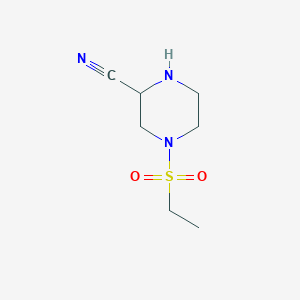
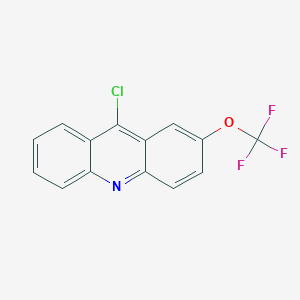
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] tetracosanoate](/img/structure/B12936746.png)
